molecular formula C17H13F2N3OS B4350231 1-cyclopropyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopropyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4350231
M. Wt: 345.4 g/mol
InChI Key: JSWMKDHYYMJMSR-UHFFFAOYSA-N
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Description

1-cyclopropyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrido[2,3-d]pyrimidine core, which is a fused ring system known for its biological activity. The presence of functional groups such as cyclopropyl, difluoromethyl, mercapto, and phenyl further enhances its chemical reactivity and potential utility.

Preparation Methods

The synthesis of 1-cyclopropyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through a series of cyclocondensation reactions. One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the yield and selectivity of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-cyclopropyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of mitochondrial complex I electron transport, disrupting cellular respiration and leading to cell death .

Comparison with Similar Compounds

1-cyclopropyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyclopropyl-5-(difluoromethyl)-7-phenyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-14(19)11-8-12(9-4-2-1-3-5-9)20-15-13(11)16(23)21-17(24)22(15)10-6-7-10/h1-5,8,10,14H,6-7H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWMKDHYYMJMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-cyclopropyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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1-cyclopropyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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1-cyclopropyl-5-(difluoromethyl)-7-phenyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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